

Using LNA probes to improve signal-to-noise ratio in hybridization assays.

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Compound of Interest

Compound Name: DMTr-LNA-U-3-CED-Phosphora

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Application Notes and Protocols for LNA Probes in Hybridization Assays

Enhancing Signal-to-Noise Ratio in Hybridization Assays with Locked Nucleic Acid (LNA) Probes

Introduction

Locked Nucleic Acid (LNA) probes are a class of nucleic acid analogs that have gained significant traction in hybridization-based assays due to their ability to dramatically improve sensitivity and specificity.[1] LNAs contain a methylene bridge that locks the ribose ring in an ideal conformation for Watson-Crick base pairing, leading to a substantial increase in thermal stability when hybridized to a complementary DNA or RNA strand.[1] This enhanced binding affinity allows for the use of shorter probes while maintaining a high melting temperature (T_m), which is particularly advantageous for the detection of small or highly similar targets.[1] For researchers, scientists, and drug development professionals, the use of LNA probes in hybridization assays, such as fluorescence in situ hybridization (FISH) and quantitative PCR (qPCR), translates to a significant improvement in the signal-to-noise ratio.[2]

Principle of LNA Probes

The core advantage of LNA probes lies in their conformational rigidity. The methylene bridge between the 2'-O and 4'-C atoms of the ribose sugar "locks" the nucleotide in a 3'-endo

conformation, which is optimal for duplex formation.[2] This pre-organization of the probe structure results in a more stable and rapid hybridization to the target sequence.[3] Consequently, LNA-containing duplexes exhibit a significantly higher melting temperature (T_m) compared to their DNA or RNA counterparts, with an increase of 2–8°C for each incorporated LNA monomer.[1] This increased stability allows for more stringent washing conditions, which helps to reduce non-specific binding and background noise, thereby improving the overall signal-to-noise ratio.[4]

Key Advantages of LNA Probes:

- **Increased Thermal Stability:** The locked ribose conformation leads to higher binding affinity and a significant increase in the melting temperature (T_m) of the probe-target duplex.[1][2]
- **Improved Specificity and Mismatch Discrimination:** LNA probes can more effectively discriminate between closely related sequences, including single nucleotide polymorphisms (SNPs), due to the large destabilization caused by a single mismatch.[5][6][7]
- **Enhanced Sensitivity:** The high binding affinity allows for the detection of low-abundance targets that may be missed with conventional DNA probes.[1][4]
- **Shorter Probe Design:** The increased T_m allows for the design of shorter probes, which can improve accessibility to target sites within complex RNA secondary structures.[1][8]
- **Improved Signal-to-Noise Ratio:** The combination of higher signal intensity from specific binding and reduced background from stringent washes leads to a superior signal-to-noise ratio.[2][9]

Applications

LNA probes are versatile and can be applied to a wide range of hybridization-based assays, including:

- **Fluorescence In Situ Hybridization (FISH):** For the detection and localization of specific mRNA and microRNA targets within cells and tissues.[8][10]
- **Quantitative Real-Time PCR (qPCR):** As primers and probes for highly sensitive and specific quantification of nucleic acids.[2]

- Microarrays: For improved detection of gene expression with greater specificity.
- Single Nucleotide Polymorphism (SNP) Detection: For accurate and reliable genotyping.[7]

Quantitative Data: LNA vs. DNA Probes

The superior performance of LNA probes in improving signal intensity and the signal-to-noise ratio has been demonstrated in several studies.

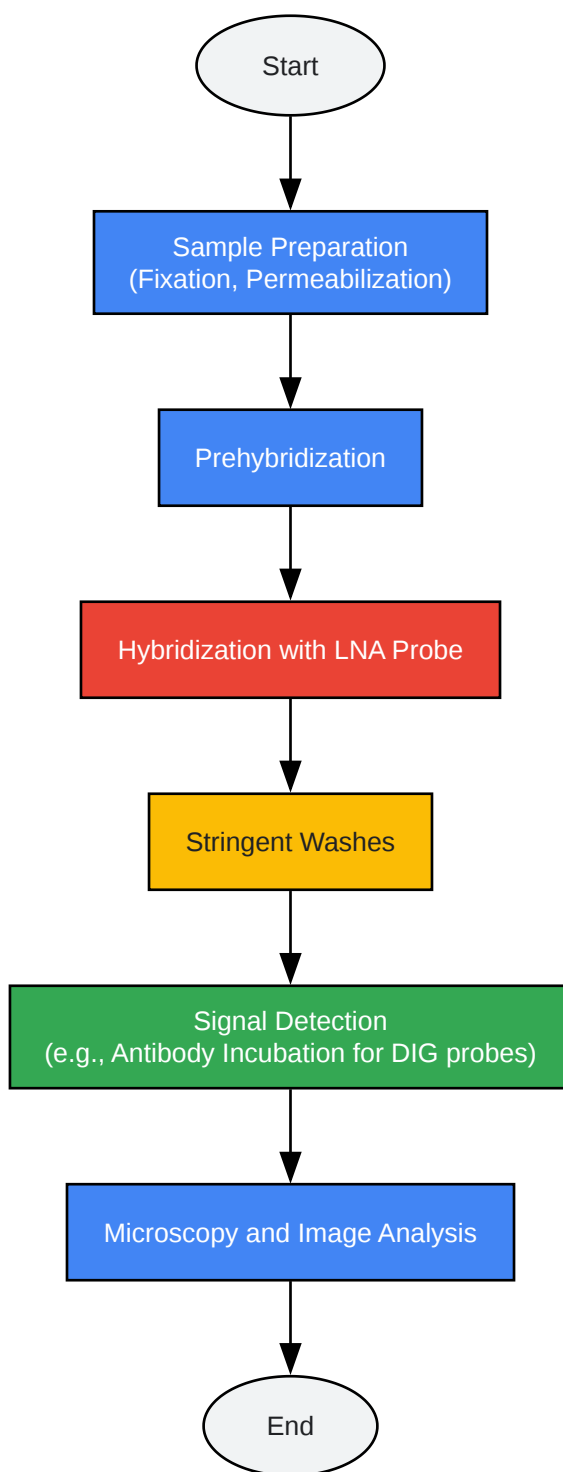
Probe Type	Target	Assay Condition	Relative Fluorescence Intensity	Fold Increase in Signal	Reference
DNA Probe (Eco468)	E. coli rRNA	0% Formamide	0.05	-	[8][11]
LNA/DNA Probe (Eco468 with 3 LNA bases)	E. coli rRNA	0% Formamide	1.10	22-fold	[8][11]
DNA Probe (Eco621)	E. coli rRNA	0% Formamide	0.15	-	[8][11]
LNA/DNA Probe (Eco621 with 2 LNA bases)	E. coli rRNA	0% Formamide	0.78	5.2-fold	[8][11]

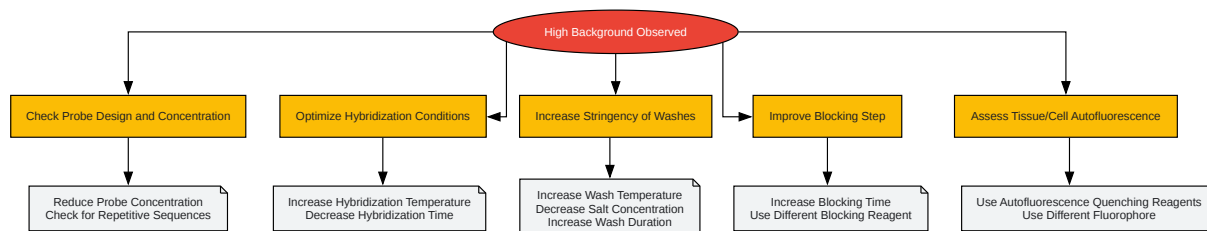
Probe Type	Target Endosymbiont	Formamide Concentration	Signal-to-Noise Ratio	Reference
DNA Probe	Portiera	30%	~2.5	[9]
LNA Probe	Portiera	30%	~5.0	[9]
DNA Probe	Portiera	60%	~2.0	[9]
LNA Probe	Portiera	60%	~7.5	[9]

Experimental Workflow and Protocols

The following section provides a generalized workflow and a detailed protocol for using LNA probes in fluorescence in situ hybridization (FISH) applications.

General Workflow for LNA-FISH





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References

- 1. What is LNA and Why is it Such a Powerful Research Tool [qiagen.com]
- 2. [PDF] Locked Nucleic Acid (LNA) Increased thermal stability and hybridization specificity Improved signal-to-noise ratio in qPCR assays Enhanced single nucleotide discrimination | Semantic Scholar [semanticscholar.org]
- 3. Design of LNA probes that improve mismatch discrimination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dramatically improved RNA in situ hybridization signals using LNA-modified probes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 6. Design of LNA probes that improve mismatch discrimination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Custom LNA Oligonucleotide Design and Applications [qiagen.com]
- 8. Improved In Situ Hybridization Efficiency with Locked-Nucleic-Acid-Incorporated DNA Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. journals.asm.org [journals.asm.org]
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